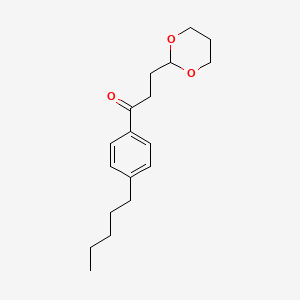

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” likely contains a 1,3-dioxane ring, which is a type of acetal, a functional group that features two alkoxy groups attached to the same carbon .

Synthesis Analysis

While specific synthesis methods for “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” were not found, similar compounds are often synthesized through reactions involving alkenes, carboxylic acids, and silyl enol ethers .Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” likely includes a 1,3-dioxane ring attached to a propiophenone group .Chemical Reactions Analysis

The 1,3-dioxane ring in the molecule can participate in various reactions. For instance, the reaction of the α-dialkoxyalkyl radical, 1,3-dioxan-2-yl with other compounds leads to the formation of radical anions .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-(1,3-Dioxan-2-Yl)-4’-Pentylpropiophenone” were not found, similar compounds often appear as solids .Applications De Recherche Scientifique

UV Cross-Linkable Polymer Synthesis

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone and related compounds have been explored in the synthesis of UV cross-linkable polymers. A study by Suresh et al. (2016) focused on synthesizing and characterizing polymers derived from similar triazine-based compounds. These polymers exhibited enhanced photocrosslinking properties compared to homopolymers when copolymerized with other materials, indicating potential applications in polymer science and materials engineering (Suresh et al., 2016).

Magnetism in Mn(III) Polymers

Another area of research is the magnetism in metal-based polymers. Zhang et al. (2010) synthesized Mn(III) polymers using ligands related to 3-(1,3-Dioxan-2-Yl) structures. These polymers displayed antiferromagnetic coupling and weak ferromagnetic properties, suggesting possible applications in magnetic materials and nanotechnology (Zhang et al., 2010).

Photovoltaic Cell Materials

In the field of renewable energy, Jørgensen and Krebs (2005) investigated monomers structurally related to 3-(1,3-Dioxan-2-Yl) for the synthesis of oligophenylenevinylenes used in photovoltaic cells. These materials demonstrated conversion efficiencies, highlighting their potential in solar energy applications (Jørgensen & Krebs, 2005).

Heterogeneous Catalysis in Chemical Synthesis

Deutsch et al. (2007) conducted research on the acid-catalyzed condensation of glycerol with compounds including 1,3-dioxanes, aiming to produce novel platform chemicals. This study highlights the role of 3-(1,3-Dioxan-2-Yl) compounds in facilitating chemical transformations in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).

Amine Synthesis and Protection

Sakamoto et al. (2006) explored the use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl group as a protective and activating group for amine synthesis. Their findings suggest potential applications in organic synthesis and pharmaceutical chemistry (Sakamoto et al., 2006).

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-6-15-7-9-16(10-8-15)17(19)11-12-18-20-13-5-14-21-18/h7-10,18H,2-6,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUWNLUXFLKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645977 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone | |

CAS RN |

884504-34-1 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-pentylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.